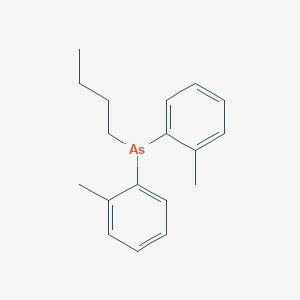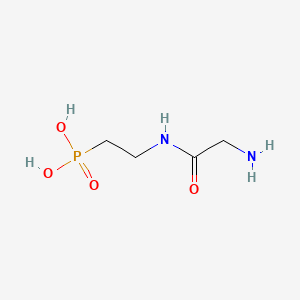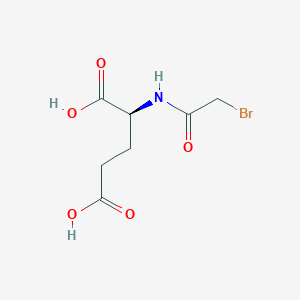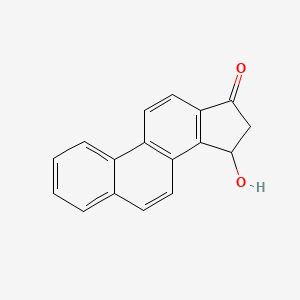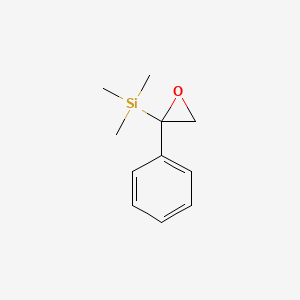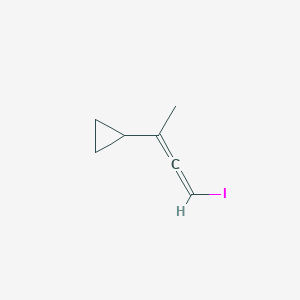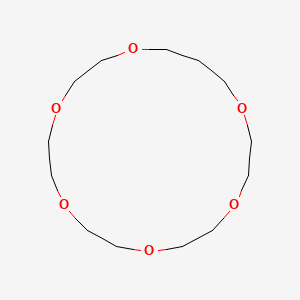
1,4,7,10,13,16-Hexaoxacyclononadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,13,16-Hexaoxacyclononadecane, also known as 18-Crown-6, is a crown ether with the molecular formula C12H24O6. It is a cyclic compound consisting of six ethylene oxide units. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in a range of chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4,7,10,13,16-Hexaoxacyclononadecane can be synthesized through a modified Williamson ether synthesis. This involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base . Another method involves the oligomerization of ethylene oxide .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound can be purified by distillation or recrystallization from hot acetonitrile .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4,7,10,13,16-Hexaoxacyclononadecane primarily undergoes complexation reactions with various cations. It has a high affinity for potassium cations, forming stable complexes .
Common Reagents and Conditions: The compound is often used in the presence of potassium hydroxide or other strong bases to facilitate the formation of complexes. It can also be used with other reagents like sodium borohydride for specific reduction reactions .
Major Products Formed: The major products formed from reactions involving this compound are typically the cationic complexes. For example, it forms a stable complex with the hydronium ion (H3O+) .
Applications De Recherche Scientifique
1,4,7,10,13,16-Hexaoxacyclononadecane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1,4,7,10,13,16-Hexaoxacyclononadecane exerts its effects is primarily through the formation of stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, stabilizing it within the ring structure. This complexation can affect the solubility, reactivity, and transport of the cation .
Comparaison Avec Des Composés Similaires
Dibenzo-18-crown-6: Similar in structure but contains benzene rings, which can affect its solubility and complexation properties.
15-Crown-5: Contains five ethylene oxide units, making it smaller and with a different cation affinity.
12-Crown-4: Contains four ethylene oxide units, further reducing its size and altering its complexation behavior.
Uniqueness: 1,4,7,10,13,16-Hexaoxacyclononadecane is unique due to its optimal ring size for complexing potassium cations. Its ability to form stable complexes with a variety of cations makes it versatile for multiple applications in chemistry, biology, and industry .
Propriétés
Numéro CAS |
55471-27-7 |
|---|---|
Formule moléculaire |
C13H26O6 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
1,4,7,10,13,16-hexaoxacyclononadecane |
InChI |
InChI=1S/C13H26O6/c1-2-14-4-6-16-8-10-18-12-13-19-11-9-17-7-5-15-3-1/h1-13H2 |
Clé InChI |
QUKFESWHICJFGI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOCCOCCOCCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B14630178.png)

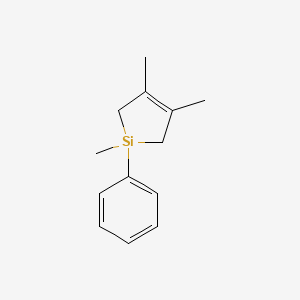
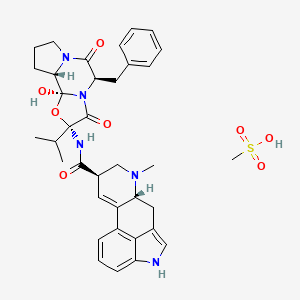
![2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine](/img/structure/B14630211.png)
![6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630217.png)
